molecular formula C6H6N4O2 B3046586 (1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile CAS No. 1260659-09-3

(1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B3046586
CAS No.: 1260659-09-3
M. Wt: 166.14
InChI Key: OTGGXKOEJOVANP-UHFFFAOYSA-N
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Description

“(1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile” is a heterocyclic nitrile compound featuring a pyrazole core substituted with a methyl group at the N1 position, a nitro group at the C5 position, and an acetonitrile moiety at the C3 position. The pyrazole ring’s electron-withdrawing nitro group and electron-donating methyl group create distinct electronic effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-(1-methyl-5-nitropyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-9-6(10(11)12)4-5(8-9)2-3-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGGXKOEJOVANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264083
Record name 1-Methyl-5-nitro-1H-pyrazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-09-3
Record name 1-Methyl-5-nitro-1H-pyrazole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-nitro-1H-pyrazole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with nitroacetonitrile under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring with a methyl group at position 1, a nitro group at position 5, and an acetonitrile group at position 3. This specific substitution pattern imparts distinct chemical properties that facilitate its use as a versatile building block for further synthesis.

Chemistry

(1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:

  • Oxidation : The nitro group can be reduced to form amino derivatives using reducing agents like palladium on carbon.
  • Reduction : The compound can undergo oxidation to yield corresponding oxides.
  • Substitution : The acetonitrile group can be replaced with other functional groups through nucleophilic substitution reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReactantsConditionsProducts
OxidationThis compound + H₂Palladium catalystAmino derivatives
ReductionThis compound + KMnO₄Acidic/Basic conditionsHydroxyl derivatives
SubstitutionThis compound + Alkyl HalidesBasic/Aqueous conditionsSubstituted pyrazoles

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against various pathogens, making it a candidate for drug development.

Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of synthesized derivatives of this compound. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential role in developing new drugs targeting diseases such as cancer and inflammation. Its unique structure allows for modifications that enhance biological activity.

Case Study: Drug Development
Research conducted by pharmaceutical scientists has focused on modifying the nitro group to enhance bioactivity. Preliminary results indicate that certain derivatives show promise in preclinical models for treating inflammatory diseases.

Industry

The compound is utilized in the agrochemical sector for developing pesticides and herbicides due to its biological activity against pests. Its ability to be modified chemically makes it suitable for creating targeted agrochemicals.

Table 2: Industrial Applications of this compound

Application TypeDescription
AgrochemicalsDevelopment of pesticides with specific targets
Specialty ChemicalsUsed as an intermediate in producing various industrial chemicals

Mechanism of Action

The mechanism of action of (1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The pyrazole ring may also contribute to its binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole/Triazole Nitriles

Compound Name Core Structure Substituents Key Functional Groups
This compound Pyrazole N1-Me, C5-NO2, C3-CH2CN Nitro, nitrile, methyl
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalpropanenitrile Pyrazole C5-NH2, C3-OH, C3-CO, benzal Amino, hydroxy, carbonyl
2-(2-(3-hydroxypropyl)-5-methyl-1H-benzimidazol-1-yl)acetonitrile Benzimidazole C2-hydroxypropyl, C5-Me Hydroxypropyl, nitrile
2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile Triazole N1-Me, C3-Ph Phenyl, nitrile
  • Electronic Effects: The nitro group in the target compound increases electrophilicity at the pyrazole ring compared to amino/hydroxy substituents in or phenyl groups in .
  • Steric Effects : The methyl group at N1 reduces steric hindrance relative to bulkier substituents like benzal in .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Compound Melting Point (°C) IR (υ, cm⁻¹) $^1$H-NMR (δ, ppm) Reference
Target compound Not reported Predicted: ~2220 (CN) Predicted: δ 2.5 (CH3), 4.5 (CH2CN)
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalpropanenitrile 180–183 2223 (CN), 1689 (CO) δ 4.45 (NH2), 7.28–7.33 (C6H5)
2-(2-(3-hydroxypropyl)-5-methyl-1H-benzimidazol-1-yl)acetonitrile Not reported Not reported δ 2.30 (CH3), 3.77 (CH2-OH)
  • Nitrile Stretching : The nitrile IR absorption (~2220 cm⁻¹) is consistent across analogs , and the target compound.
  • Thermal Stability : The benzal derivative exhibits moderate thermal stability (m.p. 180–183°C), while the target compound’s nitro group may lower melting points due to increased molecular asymmetry.

Biological Activity

Overview

(1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile is a member of the pyrazole family, characterized by its unique chemical structure that includes a methyl group at position 1, a nitro group at position 5, and an acetonitrile group at position 3. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anti-inflammatory properties.

The compound's molecular formula is C6H6N4O2C_6H_6N_4O_2, and its CAS number is 1260659-09-3. The structure can be represented as follows:

 1 methyl 5 nitro 1H pyrazol 3 yl acetonitrile\text{ 1 methyl 5 nitro 1H pyrazol 3 yl acetonitrile}

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The nitro group may undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to various biological effects. The pyrazole ring contributes to the compound's binding affinity to enzymes or receptors involved in different biological pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways, although specific data on this compound remains limited.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, compounds with nitro substitutions have demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac sodium. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological properties:

  • Antiproliferative Activity : A study evaluated various substituted pyrazoles for their antiproliferative activity against tumor cell lines. Compounds similar to this compound showed promising results as inhibitors of the epidermal growth factor receptor (EGFR), suggesting potential applications in cancer therapy .
  • In Vivo Studies : In vivo models have demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory effects in carrageenan-induced paw edema tests in rats. These studies suggest that modifications in the pyrazole structure can enhance biological activity .
  • Structure-Activity Relationship (SAR) : Research on related compounds has highlighted the importance of specific substituents on the pyrazole ring in determining biological activity. For example, electron-donating groups generally enhance activity compared to electron-withdrawing groups .

Comparison with Similar Compounds

Compound NameBiological ActivityReference
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amineHigh thermal stability; energetic properties
5-(1H-pyrazol-3-yl)methyl-naphthalenesAnti-inflammatory activity
2-(5-substituted pyrazolyl)-naphthalenesAntibacterial and anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile
Reactant of Route 2
(1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile

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